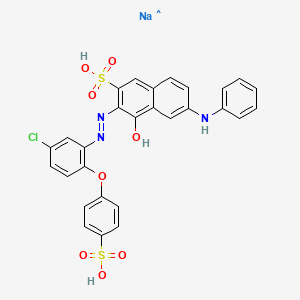

Acid brown 16 (C.I. 17610)

CAS No.: 6222-58-8

Cat. No.: VC8283728

Molecular Formula: C28H20ClN3NaO8S2

Molecular Weight: 649.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6222-58-8 |

|---|---|

| Molecular Formula | C28H20ClN3NaO8S2 |

| Molecular Weight | 649.0 g/mol |

| Standard InChI | InChI=1S/C28H20ClN3O8S2.Na/c29-18-7-13-25(40-21-9-11-22(12-10-21)41(34,35)36)24(15-18)31-32-27-26(42(37,38)39)14-17-6-8-20(16-23(17)28(27)33)30-19-4-2-1-3-5-19;/h1-16,30,33H,(H,34,35,36)(H,37,38,39); |

| Standard InChI Key | QGCNOAARZFAOHK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na] |

Introduction

Chemical Composition and Structural Properties

Acid Brown 16 is classified as a monoazo dye, featuring a single azo group (-N=N-) bridging aromatic moieties. Its molecular formula is , with a molecular weight of 670.02 g/mol . The compound’s structure includes a sulfonic acid group (-SONa), enhancing its water solubility, and a chloro substituent contributing to its electron-withdrawing properties. The presence of sodium counterions stabilizes the dye in aqueous solutions, making it suitable for acidic dyeing processes .

Under strong acidic conditions, the dye undergoes protonation, shifting its absorption spectrum. For instance, in concentrated sulfuric acid, Acid Brown 16 exhibits a red-to-purple transition, while dilution yields an olive coloration . Alkaline conditions, conversely, produce a wine-red hue due to deprotonation of hydroxyl groups . These chromic shifts are critical for quality control in industrial applications.

Synthesis and Manufacturing Processes

The synthesis of Acid Brown 16 involves a diazo-coupling reaction under alkaline conditions. The process begins with diazotization of 2-amino-4-chlorodiphenyl ether-4′-sulfonic acid, followed by coupling with 4-hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid . Key steps include:

-

Diazotization: The primary amine group of 2-amino-4-chlorodiphenyl ether-4′-sulfonic acid reacts with nitrous acid (HNO) to form a diazonium salt.

-

Coupling: The diazonium salt reacts with the coupling component (4-hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid) in an alkaline medium, forming the azo linkage.

This method ensures high yield and purity, with Bayer Group’s Sulphoti Acid Brown 2R being a commercially available variant .

Applications and Industrial Use

Acid Brown 16 is predominantly used for dyeing wool, silk, and nylon, where its sulfonic groups form ionic bonds with protonated amino groups in fibers . Its fastness properties, particularly resistance to washing and light, make it suitable for upholstery and automotive textiles. The dye’s performance metrics, as per ISO standards, are summarized below:

| Property | Light Fastness | Soaping Fastness | Perspiration Fastness | Oxygen Bleaching | Seawater Fastness |

|---|---|---|---|---|---|

| Fading | 4 | 3 | 3 | 2 | 3 |

| Staining | 3–4 | 3 | 3 | – | – |

Table 1: Fastness properties of Acid Brown 16 under ISO standards .

Degradation and Environmental Impact

The persistence of Acid Brown 16 in aquatic ecosystems has driven research into advanced oxidation processes (AOPs). Studies compare UV/O, electrooxidation, and Fenton reagent (HO/Fe) for decolorization and mineralization .

UV/Ozone/Hydrogen Peroxide (UV/O3_33/H2_22O2_22)

In a reactor with 1.5 LPM ozone flow and 300 ppm dye concentration, UV/O/HO achieved >90% mineralization within 60 minutes . Hydroxyl radicals () generated via attack the azo bond, fragmenting the molecule into biodegradable intermediates . Optimal HO dosing (1.2–3.7 ppm) is critical to prevent radical scavenging .

Electrooxidation

Using a Ti/Pt–Ir anode at acidic pH, electrooxidation removed 79% of chemical oxygen demand (COD) and 90% color in 40 minutes . Chlorine derivatives (e.g., HClO) formed during electrolysis mediate indirect oxidation, breaking down the dye’s aromatic structure .

Comparative Efficiency

While UV/O/HO achieves near-complete mineralization, electrooxidation consumes less energy (10–20 kWh/m vs. 30–50 kWh/m) . Hypochlorite oxidation, in contrast, shows limited efficacy (35% decolorization) .

Recent Advances and Future Directions

Recent studies emphasize hybrid AOPs (e.g., photocatalysis with TiO) to enhance degradation kinetics. Additionally, biodegradation using Pseudomonas spp. shows promise for low-cost treatment . Future research should prioritize lifecycle assessments to evaluate the sustainability of synthesis and degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume